molecular formula C10H10ClNO2 B3036236 3-(4-chlorophenyl)-3-oxopropanal O-methyloxime CAS No. 339021-13-5

3-(4-chlorophenyl)-3-oxopropanal O-methyloxime

Cat. No. B3036236
CAS RN: 339021-13-5
M. Wt: 211.64 g/mol
InChI Key: JJBBTYQQKQVQCC-KPKJPENVSA-N
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Description

“3-(4-chlorophenyl)-3-oxopropanal O-methyloxime” is an organic compound that belongs to the class of compounds known as oximes . Oximes are organic compounds with the general formula RR’C=N−OH, where R is an organic side-chain . In the case of “3-(4-chlorophenyl)-3-oxopropanal O-methyloxime”, one of the R groups is a 4-chlorophenyl group.


Chemical Reactions Analysis

Oximes, including “3-(4-chlorophenyl)-3-oxopropanal O-methyloxime”, undergo several types of reactions. The hydrolysis of oximes proceeds easily by heating in the presence of various inorganic acids, and the oximes decompose into the corresponding ketones or aldehydes, and hydroxylamines . The reduction of oximes by sodium metal, sodium amalgam, hydrogenation, or reaction with hydride reagents produces amines .

Scientific Research Applications

Chemical Synthesis and Chromatography

3-(4-chlorophenyl)-3-oxopropanal O-methyloxime plays a role in chemical synthesis and chromatography. McLellan and Thornalley (1992) describe the synthesis and chromatographic applications of related compounds, particularly in the assay of methylglyoxal (2-oxopropanal) in chemical and biological systems. Methylglyoxal itself can be derivatized for analysis using chromatography (McLellan & Thornalley, 1992).

Antimicrobial and Antitumor Activities

Compounds related to 3-(4-chlorophenyl)-3-oxopropanal O-methyloxime have been explored for their antimicrobial and antitumor properties. Rashad et al. (2013) discuss the synthesis of 1,3-Bis (4-chlorophenyl)-2,3-epoxypropanone and its potential as a precursor in synthesizing antimicrobial agents (Rashad et al., 2013). Additionally, Aboelmagd et al. (2021) examine novel metal complexes derived from related compounds, assessing their cytotoxic activity as potential CDK8 kinase inhibitors for cancer therapy (Aboelmagd et al., 2021).

Biological Impacts and Metabolism

The impacts of related compounds on biological systems and metabolism have been studied. Chakraborty et al. (2014) discuss the metabolic pathways of methylglyoxal (2-oxopropanal), noting its role in cellular processes and as an anticancer therapeutic agent (Chakraborty, Karmakar, & Chakravortty, 2014).

Chemical Reactivity and Synthesis

The chemical reactivity and synthesis of compounds similar to 3-(4-chlorophenyl)-3-oxopropanal O-methyloxime have been widely studied. For example, Katariya, Vennapu, and Shah (2021) synthesized novel biologically active compounds related to 3-(4-chlorophenyl)-3-oxopropanal O-methyloxime and evaluated their anticancer and antimicrobial potential (Katariya, Vennapu, & Shah, 2021).

Environmental Applications

Related compounds have been used in environmental applications such as the degradation of pollutants. Bokare and Choi (2010) explored the use of 4-chlorophenol, a compound related to 3-(4-chlorophenyl)-3-oxopropanal O-methyloxime, in the oxidative degradation of organic pollutants in water (Bokare & Choi, 2010).

Future Directions

Oximes, including “3-(4-chlorophenyl)-3-oxopropanal O-methyloxime”, have shown potential in various fields, including as kinase inhibitors with anticancer and anti-inflammatory activities . Future research could explore these potentials further.

properties

IUPAC Name

(3E)-1-(4-chlorophenyl)-3-methoxyiminopropan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10ClNO2/c1-14-12-7-6-10(13)8-2-4-9(11)5-3-8/h2-5,7H,6H2,1H3/b12-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJBBTYQQKQVQCC-KPKJPENVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CON=CCC(=O)C1=CC=C(C=C1)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CO/N=C/CC(=O)C1=CC=C(C=C1)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-chlorophenyl)-3-oxopropanal O-methyloxime

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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